molecular formula C7H12ClNS B1377354 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1432677-65-0

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1377354
CAS No.: 1432677-65-0
M. Wt: 177.7 g/mol
InChI Key: SSUYAMIIFGELDS-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an ethanamine side chain, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Substitution with Methyl Group: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Ethanamine Side Chain: The methylthiophene is then reacted with ethylene diamine under reflux conditions to form the ethanamine side chain.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Thiophene Derivatives: Using large-scale reactors for the cyclization and methylation steps.

    Continuous Flow Chemistry: Employing continuous flow reactors for the formation of the ethanamine side chain to enhance efficiency and yield.

    Purification and Crystallization: Utilizing industrial crystallizers to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with the methyl group at a different position on the thiophene ring.

    2-(3-Methylthiophen-2-yl)ethan-1-amine: The free base form without the hydrochloride salt.

Uniqueness

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6-3-5-9-7(6)2-4-8;/h3,5H,2,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUYAMIIFGELDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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